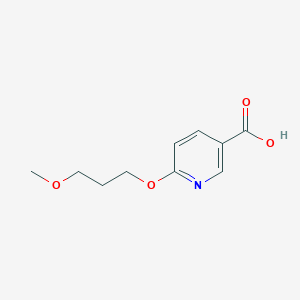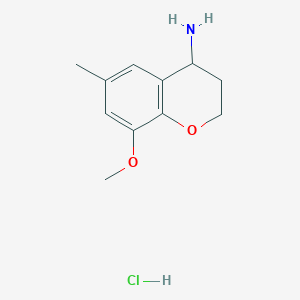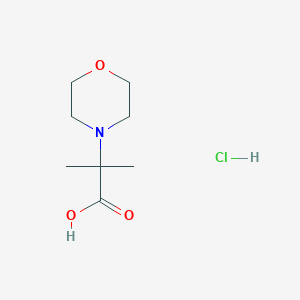![molecular formula C11H22ClNO B1421016 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride CAS No. 1185178-18-0](/img/structure/B1421016.png)
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride
Descripción general
Descripción
“4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride” is a biochemical compound with the molecular formula C11H21NO•HCl and a molecular weight of 219.75 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride” is represented by the formula C11H21NO•HCl . The structure includes a piperidine ring, which is a common feature in many pharmaceuticals and natural products.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride” include a molecular weight of 219.75 and a molecular formula of C11H21NO•HCl . Additional properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Metabolic Activity
A study on the metabolic activity of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, showed its effects in reducing food intake and weight gain in obese rats. This suggests a potential application in studying metabolic processes related to obesity and weight management (Massicot, Steiner, & Godfroid, 1985).
Molecular Structure Analysis
Research on derivatives of piperidine, such as the molecular structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, provides insights into the crystal and molecular structures of these compounds. Such studies are vital for understanding the physical and chemical properties of piperidine derivatives, which could have implications in various scientific fields (Khan et al., 2013).
Crystallography and Conformation Studies
The molecular and crystal structures of various piperidine derivatives have been determined, highlighting the role of intramolecular and intermolecular hydrogen bonds in molecular packing. This research is essential in the field of crystallography and provides a deeper understanding of the conformational flexibility of these compounds (Kuleshova & Khrustalev, 2000).
Pharmaceutical Applications
While focusing on scientific applications and avoiding drug-related information, it's notable that certain piperidine derivatives like Paroxetine hydrochloride have been studied extensively for their pharmaceutical properties, including physicochemical properties, synthesis methods, and pharmacokinetics. This highlights the relevance of piperidine compounds in pharmaceutical research (Germann, Ma, Han, & Tikhomirova, 2013).
Synthesis and Chemical Reactivity
The synthesis and reactivity of piperidine derivatives, such as 2,6-diaryl-3-methyl-4-piperidones, have been explored in the context of chemical synthesis and potential biological activities. This research contributes to the broader understanding of the chemical properties and potential applications of piperidine compounds in various scientific fields (Rameshkumar et al., 2003).
Safety And Hazards
The safety data sheet (SDS) and certificate of analysis for “4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride” should be referred to for detailed safety and hazard information . It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .
Propiedades
IUPAC Name |
4-(3-methylbut-2-enoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)5-8-13-9-11-3-6-12-7-4-11;/h5,11-12H,3-4,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCGECJGVCWUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOCC1CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



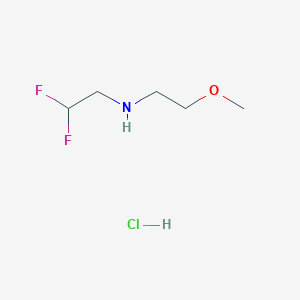
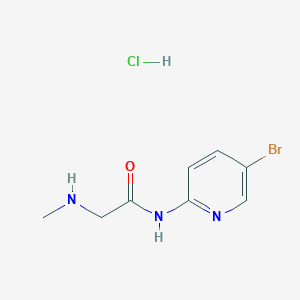
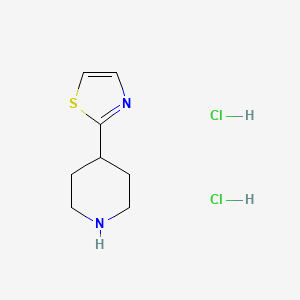
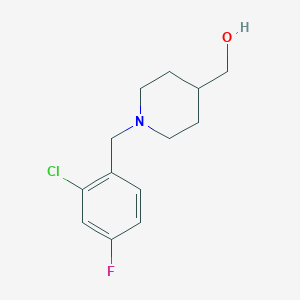
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)
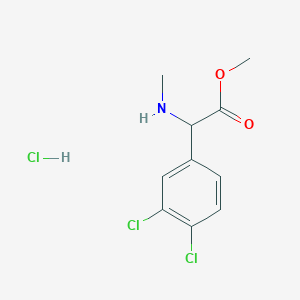
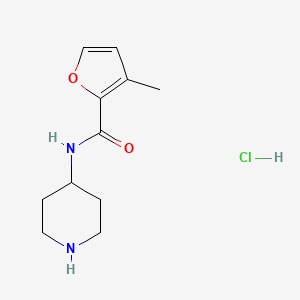
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
